(S)-N-Boc-2-(3,4-dichlorophenyl)glycine (CAS 1241678-17-0) is an enantiopure, orthogonally protected unnatural amino acid utilized primarily as a high-value precursor in the synthesis of specialized peptidomimetics and neuropharmacological agents. Its core active moiety, (S)-3,4-dichlorophenylglycine ((S)-3,4-DCPG), is a highly potent and selective agonist for the metabotropic glutamate receptor 8 (mGlu8). By providing this active moiety with a tert-butyloxycarbonyl (Boc) protecting group, the compound enables direct, racemization-free integration into solid-phase peptide synthesis (SPPS) and solution-phase API manufacturing. For procurement professionals, securing the enantiopure (S)-N-Boc form is critical for maintaining chiral integrity and ensuring the downstream pharmacological efficacy of mGlu8-targeted therapeutics [1].
Substituting (S)-N-Boc-2-(3,4-dichlorophenyl)glycine with closely related analogs results in severe synthetic and pharmacological failures. Utilizing racemic N-Boc-3,4-DCPG introduces 50% of the (R)-enantiomer, which is pharmacologically inactive at the target mGlu8 receptor, thereby halving the effective yield and necessitating expensive downstream chiral chromatography. Substituting with unsubstituted Boc-L-phenylglycine removes the critical 3,4-dichloro motif, completely abolishing the >100-fold mGlu8 selectivity required for neurotherapeutic applications. Furthermore, attempting to use the Fmoc-protected variant (Fmoc-(S)-3,4-DCPG) in base-sensitive synthetic routes often leads to catastrophic epimerization of the highly sensitive arylglycine alpha-carbon during piperidine deprotection, a failure mode avoided by the acid-cleavable Boc strategy [1].
The downstream active moiety, (S)-3,4-DCPG, exhibits an EC50 of 31 nM at the human mGlu8a receptor, whereas the (R)-enantiomer and other mGluR subtypes show EC50 values >3.5 µM. Procuring the enantiopure (S)-N-Boc precursor prevents the 50% activity loss and complex purification associated with racemic mixtures, ensuring maximum potency of the final synthesized agent [1].
| Evidence Dimension | mGlu8a Receptor Activation (EC50) |
| Target Compound Data | 31 nM (for the (S)-enantiomer moiety) |
| Comparator Or Baseline | >3,500 nM (for (R)-enantiomer and mGlu1-7) |
| Quantified Difference | >100-fold higher affinity |
| Conditions | In vitro AV12-664 cells expressing human mGlu8a |
Ensures that synthesized peptides or prodrugs retain maximal pharmacological potency without dilution by inactive isomers.
The 3,4-dichloro substitution on the phenyl ring is strictly required for mGlu8 selectivity. Unsubstituted phenylglycine derivatives fail to engage the specific binding pocket of mGlu8, resulting in a complete loss of the >100-fold selectivity over mGlu1-7 receptors observed with the 3,4-dichloro analog. This makes the specific halogenated precursor indispensable for targeted drug design [1].
| Evidence Dimension | Receptor Selectivity Profile |
| Target Compound Data | >100-fold selectivity for mGlu8 over mGlu1-7 |
| Comparator Or Baseline | Unsubstituted phenylglycine (no mGlu8 selectivity) |
| Quantified Difference | Complete restoration of mGlu8 target engagement |
| Conditions | Structure-activity relationship (SAR) binding assays |
Buyers designing mGlu8-targeted neurotherapeutics must use the 3,4-dichloro substituted precursor to achieve the required pharmacological profile.
Phenylglycine derivatives are notoriously prone to racemization at the alpha-carbon during repetitive base exposure. Utilizing the Boc-protected form allows for acid-catalyzed deprotection (e.g., using TFA), completely avoiding the basic conditions (e.g., 20% piperidine) required for Fmoc deprotection that can lead to epimerization of the sensitive phenylglycine stereocenter during peptide elongation [1].
| Evidence Dimension | Alpha-carbon Epimerization Risk |
| Target Compound Data | Minimal epimerization under acidic TFA deprotection (Boc strategy) |
| Comparator Or Baseline | High epimerization risk under basic piperidine deprotection (Fmoc strategy) |
| Quantified Difference | Preservation of >99% enantiomeric excess (ee) during standard coupling cycles |
| Conditions | Solid-phase peptide synthesis (SPPS) |
Crucial for manufacturing enantiopure peptide APIs where basic deprotection would degrade the chiral integrity of the phenylglycine residue.
Due to the 31 nM EC50 and >100-fold selectivity of its active moiety, this compound is the optimal precursor for synthesizing prodrugs, peptide vectors, and small-molecule APIs targeting mGlu8 receptors in models of Parkinson's disease, anxiety, and epilepsy [1].
In peptide manufacturing workflows where the sequence contains base-labile modifications or where the arylglycine alpha-carbon is prone to epimerization, the Boc-protection strategy of this compound ensures high-fidelity, racemization-free elongation [2].
The 3,4-dichloro substitution provides significant steric bulk and increased lipophilicity (LogP) compared to standard amino acids, making this compound an ideal building block for enhancing the membrane permeability and metabolic stability of novel peptide therapeutics [3].